Cas no 1240518-05-1 (tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate)

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate
- tert-butyl 3-amino-4-methoxyindazole-1-carboxylate
- DTXSID40728711
- SB16300
- DA-46818
- CS-0338387
- 1,1-Dimethylethyl 3-amino-4-(methyloxy)-1H-indazole-1-carboxylate
- TERT-BUTYL3-AMINO-4-METHOXY-1H-INDAZOLE-1-CARBOXYLATE
- MFCD20486216
- XNAANNODSRXAGD-UHFFFAOYSA-N
- SCHEMBL186237
- TERT-BUTYL 3-AMINO-4-METHOXY-1H-INDAZOLE-1-CARBOXYLATE
- 1240518-05-1
-
- MDL: MFCD20486216
- インチ: InChI=1S/C13H17N3O3/c1-13(2,3)19-12(17)16-8-6-5-7-9(18-4)10(8)11(14)15-16/h5-7H,1-4H3,(H2,14,15)
- InChIKey: XNAANNODSRXAGD-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC2=C1C(N)=NN2C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 263.12699141Da
- どういたいしつりょう: 263.12699141Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 79.4Ų
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM259105-1g |
tert-Butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |
1240518-05-1 | 95% | 1g |
$636 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-5G |
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |
1240518-05-1 | 95% | 5g |
¥ 12,355.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-250MG |
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |
1240518-05-1 | 95% | 250MG |
¥ 1,650.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-500MG |
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |
1240518-05-1 | 95% | 500MG |
¥ 2,745.00 | 2023-03-30 | |
Chemenu | CM259105-1g |
tert-Butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |
1240518-05-1 | 95% | 1g |
$887 | 2023-02-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-1G |
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |
1240518-05-1 | 95% | 1g |
¥ 4,118.00 | 2023-03-30 | |
Ambeed | A173185-1g |
tert-Butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |
1240518-05-1 | 95+% | 1g |
$634.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409057-250mg |
Tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |
1240518-05-1 | 95+% | 250mg |
¥2700.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-5g |
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |
1240518-05-1 | 95% | 5g |
¥12345.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-500.0mg |
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |
1240518-05-1 | 95% | 500.0mg |
¥2743.0000 | 2024-07-28 |
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylateに関する追加情報
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate: A Comprehensive Overview
tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate is a compound with the CAS number 1240518-05-1, which has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The structure of this compound is characterized by an indazole ring substituted with an amino group at position 3, a methoxy group at position 4, and a tert-butyl ester group at position 1. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate typically involves multi-step organic reactions, often starting from readily available starting materials such as indazole derivatives. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach to synthesizing this compound using microwave-assisted synthesis, which significantly reduced reaction time while maintaining high efficiency.
In terms of applications, tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate has shown promise in various fields. In pharmaceutical research, it has been explored as a potential lead compound for the development of anti-cancer agents. The amino and methoxy groups on the indazole ring are known to enhance bioavailability and target specificity, making this compound an attractive candidate for drug design. Additionally, its tert-butyl ester group can be easily modified to introduce further functionalization, enabling researchers to tailor its properties for specific therapeutic applications.
Recent studies have also highlighted the potential of this compound in materials science. The indazole core is known for its aromaticity and conjugation properties, which make it suitable for applications in organic electronics. Researchers have investigated the use of tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable π-conjugated systems makes it a valuable component in the design of next-generation electronic devices.
The chemical stability and reactivity of tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate have also been extensively studied. Its tert-butyl ester group provides protection against hydrolysis under mild conditions, making it suitable for use in various chemical transformations. Furthermore, the presence of electron-donating groups such as the methoxy and amino groups enhances its nucleophilic activity, enabling it to participate in a wide range of nucleophilic substitutions and additions.
In conclusion, tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across diverse scientific domains. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern science and technology.
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